molecular formula C22H23F6N3OS B6301794 (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide CAS No. 2209087-17-0

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

Cat. No.: B6301794
CAS No.: 2209087-17-0
M. Wt: 491.5 g/mol
InChI Key: HKQFYPRYZQZAHT-KRWDZBQOSA-N
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Description

The compound contains a (thio)urea derivative, which is a key feature in many organocatalysts used in organic chemistry . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .


Synthesis Analysis

The synthesis of such compounds often involves the use of (thio)urea derivatives as organocatalysts . These catalysts can activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure likely involves a (thio)urea core with a 3,5-bis(trifluoromethyl)phenyl group attached. This group plays a significant role in the compound’s reactivity and is commonly found in H-bond catalysts .


Chemical Reactions Analysis

The compound, due to its (thio)urea core and 3,5-bis(trifluoromethyl)phenyl group, is likely to be involved in organocatalysis . It can activate substrates and stabilize developing charges in transition states .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of the compound, acts as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. It has been effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Synthesis and Biological Evaluation

Novel amino pyrazole derivatives, incorporating the 3,5-bis(trifluoromethyl)phenyl group, were synthesized and evaluated for their medicinal value. These compounds showed potential antimicrobial activity, highlighting the versatility of the chemical structure in drug development (Shah, Patel, & Karia, 2018).

Material Science: Copolyimides and Phosphine Oxides

The functional diamines containing 3,5-bis(trifluoromethyl)phenyl phosphine oxide were used to prepare copolyimides. These copolyimides exhibited excellent solubility, thermal stability, and photoreactive properties, demonstrating the compound's utility in the development of advanced materials (Wang et al., 2008).

Pharmaceutical Applications: CCR2 Receptor Antagonists

A derivative of the compound was identified as a potent and selective CCR2 receptor antagonist, showing promise in pharmaceutical applications due to its high binding affinity and excellent pharmacokinetic profile (Butora et al., 2006).

High-Performance Polymers

Aromatic diamine monomers with the compound's structure were employed in the synthesis of fluorinated poly(ether sulfone imide)s. These polymers exhibited high thermal stability, low dielectric constants, and flexibility, indicating the compound's potential in creating high-performance polymers (Wang et al., 2014).

Future Directions

The use of (thio)urea derivatives in organocatalysis has increased rapidly over the last decade . Future research may focus on expanding the applications of these catalysts in various organic transformations.

Properties

IUPAC Name

(2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFYPRYZQZAHT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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